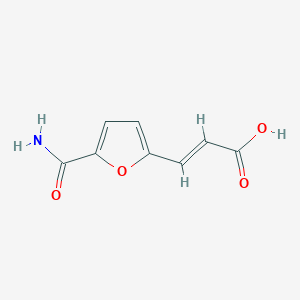

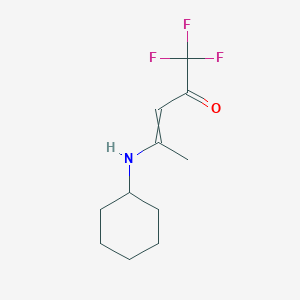

4-(Cyclohexylamino)-1,1,1-trifluoro-3-penten-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexylamine, a component of the compound you mentioned, is an organic compound belonging to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water .

Synthesis Analysis

Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis

The molecular structure of cyclohexylamine is represented by the chemical formula C6H13N . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .Physical And Chemical Properties Analysis

Cyclohexylamine has a density of 0.8647 g/cm3 . It has a melting point of -17.7 °C and a boiling point of 134.5 °C . It is miscible in water and very soluble in ethanol, oil, ethers, acetone, esters, alcohol, and ketones .Scientific Research Applications

Hydroformylation of Olefins

The hydroformylation of olefins like cyclohexene and styrene under mild conditions using catalyst precursors shows the importance of trifluoromethylated compounds in catalysis. Systems employing Rhodium carbonyl species and trisubstituted phosphine or phosphite ligands demonstrate the potential for optimizing reaction conditions to improve activity and regioselectivity in synthesizing aldehyde products (Ceriotti et al., 1984).

Synthesis of Functional Derivatives

Trifluoromethylated compounds are precursors in the synthesis of functional derivatives, such as trifluoromethylpyrimidines. The reaction of acetylacetone with trifluoroacetonitrile, catalyzed by nickel acetylacetonate, leads to the formation of 1,1,1-trifluoro-2-amino-3-acetyl-2-penten-4-one, which further reacts with aryl isocyanates to yield pyrimidinones. This illustrates the role of trifluoromethylated compounds in the synthesis of heterocyclic compounds (Dorokhov et al., 1991).

Synthesis and Reactions of Fluorinated Compounds

The synthesis of (E)-1,1,1-trifluoro-2-methyl-2-penten-4-ylidene-malonodinitrile from trifluoromethylated precursors and its subsequent reactions, including cyclization, highlights the versatility of fluorinated compounds in organic synthesis. These reactions yield a variety of derivatives, showcasing the reactivity of fluorinated olefins and their potential in synthesizing complex organic molecules (Sepioł, 1984).

Heterocyclic Compound Synthesis

The compound 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives synthesized from trifluoromethylated precursors underline the application of such compounds in synthesizing new heterocyclic structures. Structural and conformational studies on these derivatives provide insights into their potential applications in materials science and pharmaceutical chemistry (Buceta et al., 2004).

Safety And Hazards

Cyclohexylamine is classified as a flammable liquid and vapor . It may cause skin irritation and is suspected of damaging fertility or the unborn child . It may cause damage to organs (Nervous system) through prolonged or repeated exposure if inhaled . It is toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for “4-(Cyclohexylamino)-1,1,1-trifluoro-3-penten-2-one” are not available, research on the biological function, small molecule inhibition, and disease relevance of cyclohexylamine derivatives has entered a mature development stage . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective cyclohexylamine derivatives .

properties

IUPAC Name |

4-(cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO/c1-8(7-10(16)11(12,13)14)15-9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYESAFNKQXECCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2771272.png)

![(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2771276.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2771277.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2771280.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2771284.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2771285.png)

![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)